molecular formula C12H9F3N2O4 B13761194 Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B13761194
M. Wt: 302.21 g/mol
InChI Key: NVHNULHAMQXZDO-UHFFFAOYSA-N
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Description

2,3-Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with methyl and trifluoromethyl substituents. The compound’s unique structure makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2,3-Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyridine derivatives under specific conditions. For instance, the reaction may involve the use of palladium-catalyzed cross-coupling reactions, followed by cyclization and functional group modifications . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification steps.

Chemical Reactions Analysis

2,3-Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide (DMF) or dioxane . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group can enhance its binding affinity and specificity through hydrophobic interactions and hydrogen bonding . The pathways involved in its mechanism of action depend on the specific biological context and target molecules.

Comparison with Similar Compounds

2,3-Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of 2,3-Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate lies in its specific substituents, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H9F3N2O4

Molecular Weight

302.21 g/mol

IUPAC Name

dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

InChI

InChI=1S/C12H9F3N2O4/c1-20-10(18)8-6-4-3-5-7(12(13,14)15)17(6)16-9(8)11(19)21-2/h3-5H,1-2H3

InChI Key

NVHNULHAMQXZDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=C(N2N=C1C(=O)OC)C(F)(F)F

Origin of Product

United States

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